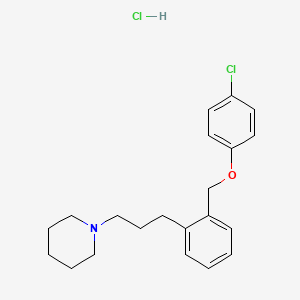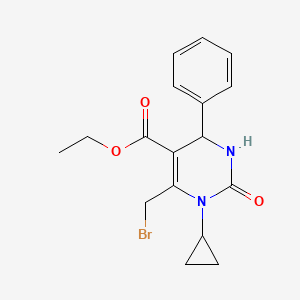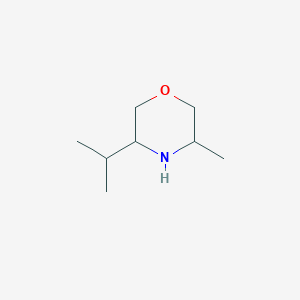
3-((3,5-Dimethylbenzyl)oxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,5-Dimethylbenzyl)oxy)azetidine is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the 3,5-dimethylbenzyl group attached to the azetidine ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dimethylbenzyl)oxy)azetidine typically involves the alkylation of azetidine with 3,5-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-((3,5-Dimethylbenzyl)oxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted azetidines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-((3,5-Dimethylbenzyl)oxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((3,5-Dimethylbenzyl)oxy)azetidine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain and the presence of the 3,5-dimethylbenzyl group contribute to its reactivity and binding affinity. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-((3,5-Dimethylbenzyl)oxy)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. The presence of the 3,5-dimethylbenzyl group further enhances its chemical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-[(3,5-dimethylphenyl)methoxy]azetidine |
InChI |
InChI=1S/C12H17NO/c1-9-3-10(2)5-11(4-9)8-14-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3 |
Clave InChI |
IPGVWDJCUFYWQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)COC2CNC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)




![3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide](/img/structure/B13061329.png)


![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13061341.png)

![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13061349.png)


